molecular formula C14H12O5S B3003980 2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid CAS No. 949297-71-6

2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid

Cat. No.: B3003980
CAS No.: 949297-71-6
M. Wt: 292.31
InChI Key: HDMUVDBJZYXSFT-UHFFFAOYSA-N
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Description

2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid is a furan-based organic compound with a molecular formula of C 14 H 12 O 5 S and a molecular weight of 292.31 g/mol . It is supplied with the CAS Registry Number 949297-71-6 . The compound's structure incorporates both a benzoic acid and a methyl-ester substituted furan ring, linked by a sulfur-containing methylsulfanyl bridge, a feature that can be strategically exploited in medicinal chemistry and drug design. Furan-containing scaffolds are recognized as valuable structures in pharmaceutical research, serving as key components in the development of novel enzyme inhibitors . For instance, structurally related furan derivatives have been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), demonstrating the potential of this chemical class in antiviral agent discovery . Furthermore, furan-based compounds are actively investigated as antagonists for G protein-coupled receptors (GPCRs) like the P2Y 14 receptor, which is a target in inflammatory diseases . This product is intended for research applications such as synthetic chemistry, medicinal chemistry, and drug discovery, where it can be used as a building block or a lead compound for further optimization and biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(3-methoxycarbonylfuran-2-yl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-18-14(17)9-6-7-19-11(9)8-20-12-5-3-2-4-10(12)13(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMUVDBJZYXSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid typically involves the reaction of 3-(methoxycarbonyl)furan-2-ylmethyl thiol with benzoic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the methoxycarbonyl group may produce hydroxymethyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a furan ring substituted with a methoxycarbonyl group and a benzoic acid moiety linked through a sulfanyl group. Its structural complexity allows for diverse interactions with biological systems, making it a candidate for various applications.

Medicinal Chemistry

The compound is being explored for its potential as:

  • Anti-inflammatory agent : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, which may be applicable in treating chronic inflammatory diseases.
  • Anticancer activity : Preliminary studies suggest that 2-({[3-(methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid could inhibit cancer cell proliferation. Its mechanism may involve the modulation of specific signaling pathways associated with cancer growth.

Biological Studies

This compound is utilized in biological studies to:

  • Investigate its interaction with proteins and nucleic acids, which could provide insights into its mechanism of action.
  • Assess its bioavailability and pharmacokinetics in various biological models.

Industrial Applications

In industrial settings, the compound serves as:

  • A precursor for synthesizing more complex organic molecules.
  • A building block in the development of new materials with specific functional properties.

Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of similar sulfanyl compounds against melanoma cell lines using the Sulforhodamine B (SRB) assay. The results indicated significant cytotoxic effects, suggesting that this compound could exhibit comparable activity against various cancer types .

Anti-inflammatory Properties

Research has shown that compounds featuring furan rings can inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for managing inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

3-[(2,4-Dichlorophenyl)methylsulfanylmethyl]benzoic Acid (CAS: Unspecified)
  • Structure : Features a 2,4-dichlorophenyl group attached via a methylsulfanyl linker to the benzoic acid core.
  • Key Differences : The dichlorophenyl substituent introduces strong electron-withdrawing effects, enhancing acidity (pKa ~2.5–3.0) compared to the target compound (pKa ~4.0–4.5 estimated). This increases solubility in polar solvents but reduces bioavailability due to higher hydrophilicity .
  • Applications : Likely explored as a herbicide or antimicrobial agent, given the dichlorophenyl group’s prevalence in agrochemicals.
3-[(2-Aminopropyl)sulfanyl]benzoic Acid Hydrochloride (CAS: Unspecified)
  • Structure: Contains a basic aminopropyl chain instead of the furan-methoxycarbonyl group.
  • The target compound lacks such basicity, limiting its utility in pH-sensitive environments .

Heterocyclic Modifications

Methyl 5-(((6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl)sulfanyl)methyl)furan-2-carboxylate (Compound 14)
  • Structure: Integrates a pyridine ring with cyano and amino groups, linked to a methoxycarbonyl-furan via a sulfanyl bridge.
  • Key Differences: The pyridine-cyano system creates a planar, electron-deficient core, enabling π-π stacking interactions absent in the target compound. Melting point (260–262°C) is significantly higher than the target (unreported), suggesting greater crystallinity and thermal stability .
  • Applications: Potential use in kinase inhibition due to the pyridine scaffold’s prevalence in ATP-binding site targeting.
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Structure : Benzofuran core with a methylsulfanyl group and fluorine substituent.
  • Key Differences : The benzofuran system increases aromaticity and rigidity compared to the target’s furan-benzoic acid hybrid. Fluorine enhances metabolic stability and lipophilicity (LogP ~2.8 vs. ~1.9 for the target), favoring blood-brain barrier penetration .

Functional Group Replacements

3-(Methylsulfonyl)benzoic Acid (CAS: 383135-47-5)
  • Structure : Replaces the sulfanyl group with a sulfonyl moiety.
  • Key Differences : The sulfonyl group is a stronger electron-withdrawing group, lowering pKa (~1.5–2.0) and increasing acidity. This enhances ionic interactions in biological systems but reduces cell membrane permeability compared to the target’s sulfanyl linker .
Metsulfuron-Methyl (CAS: 74223-64-6)
  • Structure : Triazine-linked sulfonylurea herbicide with a benzoic acid derivative.
  • Key Differences : The sulfonylurea bridge and triazine ring confer herbicidal activity via acetolactate synthase inhibition. The target compound lacks this mechanism but may exhibit unrelated bioactivity due to its furan ester group .

Data Tables

Table 1: Physical and Structural Properties of Selected Compounds

Compound Name Melting Point (°C) LogP (Estimated) Key Functional Groups Applications
Target Compound Not reported ~1.9 Furan, methoxycarbonyl, sulfanyl Medicinal chemistry lead
3-[(2,4-Dichlorophenyl)methylsulfanylmethyl]benzoic Acid Not reported ~3.2 Dichlorophenyl, sulfanyl Agrochemical research
Compound 14 260–262 ~0.8 Pyridine, cyano, furan ester Kinase inhibition
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid Not reported ~2.8 Benzofuran, fluorine Antimicrobial agents

Table 2: Comparative Acidity and Solubility

Compound Name pKa (Estimated) Water Solubility (mg/mL)
Target Compound 4.0–4.5 ~0.5
3-(Methylsulfonyl)benzoic Acid 1.5–2.0 ~15.0
3-[(2-Aminopropyl)sulfanyl]benzoic Acid 3.5–4.0 (protonated) ~8.0

Biological Activity

2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzoic acid core with a sulfanyl group and a methoxycarbonyl-substituted furan moiety. Its structure can be represented as follows:

C13H11O4S\text{C}_{13}\text{H}_{11}\text{O}_4\text{S}

This structure contributes to its diverse biological activities, which are discussed in the following sections.

1. Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid, including the compound , exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study evaluated the anticancer activity of related benzoic acid derivatives in cultured leukemia and lymphoma cell lines using the Sulforhodamine B (SRB) assay. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .

2. Protein Degradation Pathways

Research indicates that benzoic acid derivatives can enhance the activity of key protein degradation pathways, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP).

  • Mechanism : The activation of these pathways is crucial for maintaining cellular homeostasis and has implications for aging and cancer therapy. In vitro studies have shown that certain derivatives significantly upregulate cathepsins B and L, enzymes involved in protein degradation .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens.

  • Findings : Studies have reported that similar compounds exhibit activity against both bacterial and fungal strains, suggesting potential applications in treating infections .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound 1Anticancer5.7
Compound 2Proteasome Activator467.3
Compound 3Antimicrobial<10

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